4-Fluorobenzyl isothiocyanate
Overview
Description
4-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.203 g/mol . It is also known by other names such as 1-fluoro-4-(isothiocyanatomethyl)benzene and p-fluorobenzyl isothiocyanate . This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isothiocyanate group.
Preparation Methods
4-Fluorobenzyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorobenzylamine with thiophosgene (CSCl₂) under controlled conditions . The reaction typically proceeds as follows:
4-Fluorobenzylamine+Thiophosgene→4-Fluorobenzyl isothiocyanate+HCl
Another method involves the use of primary amines and carbon disulfide (CS₂) in the presence of a base such as triethylamine, followed by oxidation with an appropriate oxidizing agent . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorobenzyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorobenzyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes and disrupt cellular processes. The compound has been shown to activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . This activation contributes to its antioxidative and anti-inflammatory effects.
Comparison with Similar Compounds
4-Fluorobenzyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in structure but lacks the fluorine atom, making it less reactive in certain contexts.
Sulforaphane: Found in cruciferous vegetables, known for its potent anticancer properties and activation of the Nrf2 pathway.
Benzyl isothiocyanate: Similar to this compound but without the fluorine atom, leading to different reactivity and biological effects.
The presence of the fluorine atom in this compound enhances its reactivity and potentially its biological activity, making it unique among isothiocyanates.
Properties
IUPAC Name |
1-fluoro-4-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNPJMEWWUFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181829 | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-88-7 | |
Record name | 1-Fluoro-4-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorobenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorobenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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